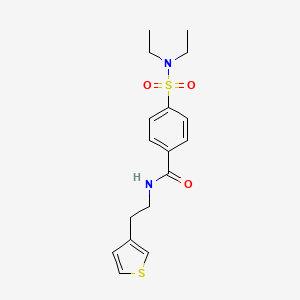
4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide, also known as DIBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme NADPH oxidase, which plays a critical role in the production of reactive oxygen species (ROS) in the body.
Applications De Recherche Scientifique
Enzyme Inhibition
4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide and similar sulfonamide inhibitors have been investigated for their inhibitory effects on various carbonic anhydrase (CA) isoenzymes. For instance, compounds exhibiting nanomolar half maximal inhibitory concentrations (IC50) against CA I, II, IV, and XII have been identified, demonstrating their potential as therapeutic agents targeting diseases related to these enzymes. These aromatic sulfonamides show varying affinities for different isoenzymes, highlighting the importance of structural variations in modulating enzyme inhibition (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis and Biological Activities
Research into the synthesis of novel compounds based on the benzamide scaffold, including those incorporating thiophene moieties, has led to the discovery of compounds with significant cardiac electrophysiological activities. These compounds, such as N-substituted imidazolylbenzamides and benzene-sulfonamides, exhibit potency in in vitro assays and have been identified as promising selective class III agents for the management of cardiac arrhythmias (Morgan et al., 1990).
Structural and Physicochemical Studies
Structural analysis and physicochemical characterization of sulfonamide derivatives have provided valuable insights into their potential pharmaceutical applications. X-ray molecular structure determination and computational studies have been employed to understand the conformational behavior and stability of these compounds, which is crucial for their biological activities. Such studies have revealed characteristic L-shaped structures stabilized by intramolecular hydrogen bonding, influencing their interactions with biological targets (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Optoelectronic and Photonic Applications
Investigations into thiophene dyes, including those with diethylamino groups, have demonstrated their potential in nonlinear optical limiting, which is vital for protecting human eyes and optical sensors and stabilizing light sources in optical communications. These studies utilize spectroscopic techniques and density functional theory (DFT) calculations to understand the compounds' nonlinear absorption and optical limiting behaviors (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-3-19(4-2)24(21,22)16-7-5-15(6-8-16)17(20)18-11-9-14-10-12-23-13-14/h5-8,10,12-13H,3-4,9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHZQUPXCBFFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

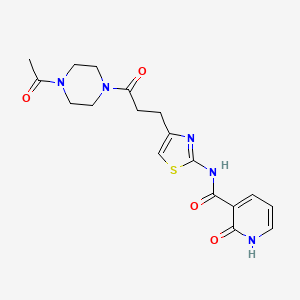
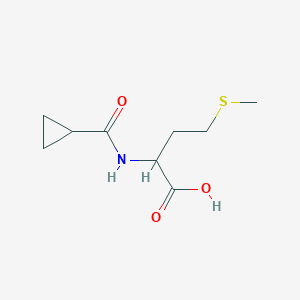
![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2579284.png)
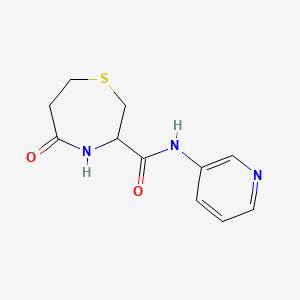
![N-butyl-N-methyl-3-(2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2579288.png)
![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2579289.png)

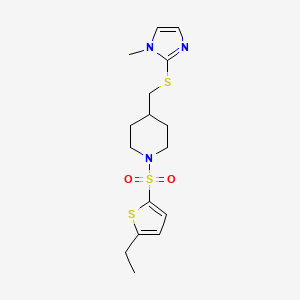
![2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2579295.png)
![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)

![2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2579301.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579304.png)